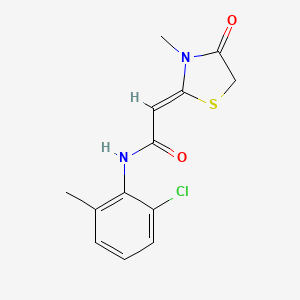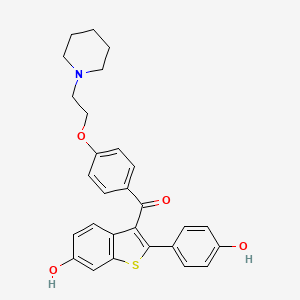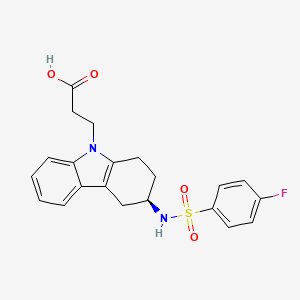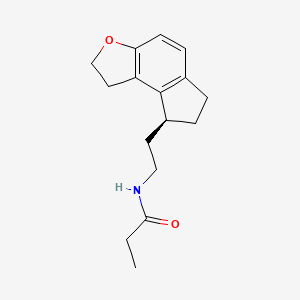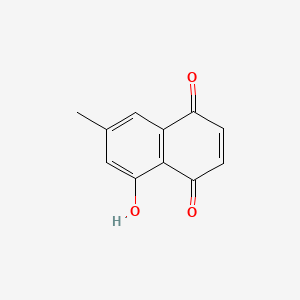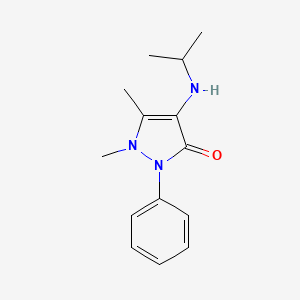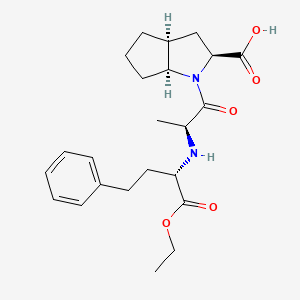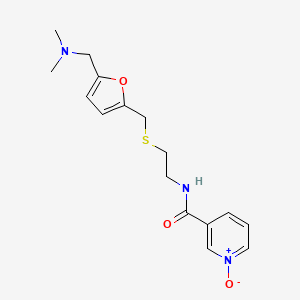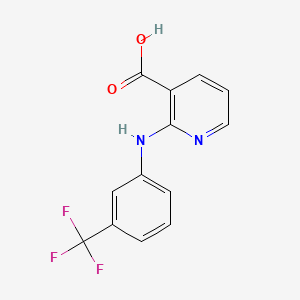
尼氟酸
描述
科学研究应用
尼氟酸具有广泛的科学研究应用:
化学: 它在各种化学反应中用作试剂来合成新化合物。
生物学: 尼氟酸在实验生物学中用于抑制氯离子通道并研究其功能.
作用机制
尼氟酸主要通过抑制环氧合酶-2 (COX-2) 和磷脂酶 A2 发挥作用,这两种酶参与炎症性前列腺素的合成 . 通过阻断这些酶,尼氟酸可减少炎症和疼痛。 此外,它还作为钙激活的氯离子通道阻滞剂,进一步增强了其抗炎和止痛作用 .
类似化合物:
莫尼氟酯: 尼氟酸的酯类,具有类似的抗炎和止痛作用,但胃刺激性降低.
氟芬那酸: 另一种 NSAID,具有类似的作用机制,但药代动力学特性不同。
美克洛芬那酸: 其抗炎作用类似于尼氟酸,但化学结构不同。
独特性: 尼氟酸的独特性在于它兼具 COX-2 抑制剂和钙激活的氯离子通道阻滞剂的双重作用。 这种机制的组合使其在减少炎症和疼痛方面特别有效,同时还提供了额外的药理作用 .
生化分析
Biochemical Properties
Niflumic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits cyclooxygenase-2, an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, niflumic acid inhibits phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids, further reducing the production of inflammatory mediators . Niflumic acid also acts as a blocker of calcium-activated chloride channels, which are involved in various cellular processes .
Cellular Effects
Niflumic acid exerts multiple effects on different types of cells and cellular processes. It has been shown to induce apoptosis in human erythroleukemic K562 cells and potentiate the apoptotic effect of endoplasmic reticulum calcium mobilizer thapsigargin . Niflumic acid also influences cell signaling pathways by inhibiting the activation of nuclear factor kappa B, a transcription factor involved in the expression of pro-inflammatory genes . Furthermore, niflumic acid affects cellular metabolism by modulating the activity of various ion channels and transporters .
Molecular Mechanism
The molecular mechanism of action of niflumic acid involves several pathways. It inhibits cyclooxygenase-2 and phospholipase A2, reducing the production of prostaglandins and other inflammatory mediators . Niflumic acid also blocks calcium-activated chloride channels, which play a role in regulating cellular ion homeostasis . Additionally, niflumic acid has been reported to act on gamma-aminobutyric acid type A receptors and N-methyl-D-aspartate receptors, modulating their activity and contributing to its analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of niflumic acid can change over time. Niflumic acid has a half-life of approximately 2.5 hours, indicating its relatively short duration of action . Studies have shown that niflumic acid can induce apoptosis in certain cell lines after 24 hours of treatment . Long-term effects of niflumic acid on cellular function have been observed in in vitro and in vivo studies, including its impact on ion channel activity and gene expression .
Dosage Effects in Animal Models
The effects of niflumic acid vary with different dosages in animal models. In several animal studies, niflumic acid has demonstrated anti-inflammatory, analgesic, and antipyretic activities . At high doses, niflumic acid can exhibit toxic effects, including gastrointestinal irritation and ulceration . The threshold for these adverse effects varies depending on the species and the specific experimental conditions .
Metabolic Pathways
Niflumic acid is involved in several metabolic pathways, including the arachidonic acid metabolism pathway . It interacts with enzymes such as cyclooxygenase-2 and phospholipase A2, inhibiting their activity and reducing the production of inflammatory mediators . Niflumic acid also affects metabolic flux and metabolite levels by modulating the activity of ion channels and transporters .
Transport and Distribution
Niflumic acid is well absorbed following oral administration and is distributed throughout the body . It permeates cell membranes at high rates and is transported within cells and tissues . Niflumic acid interacts with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of niflumic acid is influenced by its interactions with specific biomolecules and cellular structures. Niflumic acid has been shown to localize to the cytoplasm and interact with ion channels and receptors . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 尼氟酸可以通过 2-氯烟酸与 3-三氟甲基苯胺反应合成 . 另一种方法涉及 2-氨基烟酸与 1-溴-3-三氟甲基苯的反应 . 这些反应通常需要受控条件以确保正确形成所需产物。
工业生产方法: 在工业环境中,尼氟酸可以通过将 12.5 克尼氟酸与 25 克聚乙烯吡咯烷酮 K-30 和 515 克聚乙二醇 400 混合来制备。 然后将该混合物加热至 95°C,并通过加入 7.5 克二乙醇胺完全溶解 .
化学反应分析
反应类型: 尼氟酸会经历各种化学反应,包括:
氧化: 它可以在特定条件下被氧化以形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 尼氟酸可以参与取代反应,特别是涉及其芳环和羧酸基团。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。
取代: 卤化剂、硝化剂和磺化剂可以在受控条件下使用。
主要产物: 从这些反应形成的主要产物包括各种尼氟酸衍生物,它们可以具有不同的药理特性和应用。
相似化合物的比较
Morniflumate: An ester of niflumic acid with similar anti-inflammatory and analgesic properties but with reduced gastric irritation.
Flufenamic Acid: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Meclofenamic Acid: Similar to niflumic acid in its anti-inflammatory effects but with a different chemical structure.
Uniqueness: Niflumic acid is unique due to its dual action as a COX-2 inhibitor and a calcium-activated chloride channel blocker. This combination of mechanisms makes it particularly effective in reducing inflammation and pain while also providing additional pharmacological effects .
属性
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPYUNJRRFVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023368 | |
| Record name | Niflumic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.83e-02 g/L | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Niflumic acid is able to inhibit both phospholipase A2 as well as COX-2, thereby acting as an antiinflamatory and pain reduction agent. | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4394-00-7 | |
| Record name | Niflumic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niflumic acid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | niflumic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Niflumic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niflumic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does niflumic acid affect calcium-activated chloride channels (CaCCs)?
A: Niflumic acid acts as an open-channel blocker of CaCCs, effectively reducing chloride ion (Cl-) permeability across the cell membrane. [, ] This blockade can lead to diverse downstream effects depending on the cell type and specific CaCC subtype involved.
Q2: Can you provide specific examples of niflumic acid's impact on different cell types?
A: Certainly. In vascular smooth muscle cells, niflumic acid inhibits noradrenaline-induced contractions, likely by blocking CaCCs and consequently reducing calcium influx through voltage-gated calcium channels. [] In the human osteoblast-like cell line MG-63, niflumic acid stimulates large-conductance Ca2+-activated K+ (BKCa) channels, potentially influencing osteoblastic function. []
Q3: How does the effect of niflumic acid on potassium channels differ from its action on CaCCs?
A: Niflumic acid's interaction with potassium channels is complex. In rabbit portal vein smooth muscle cells, while it inhibits calcium-activated potassium currents (IK(Ca)) at lower concentrations, it can directly evoke an outward current resembling IK(Ca) at higher concentrations. []
Q4: Does niflumic acid influence glutamate transporter activity?
A: Research indicates that niflumic acid can enhance substrate-gated currents mediated by the glutamate transporter EAAT4, suggesting a potential modulatory role in glutamate transport. []
Q5: What is the molecular formula and weight of niflumic acid?
A5: The molecular formula of niflumic acid is C13H9F3N2O2, and its molecular weight is 282.21 g/mol.
Q6: Is there any available spectroscopic data for niflumic acid?
A: Yes, studies have employed various spectroscopic techniques to characterize niflumic acid. For instance, UV-Vis spectrophotometry has been utilized to analyze niflumic acid concentrations in biological samples. [] Additionally, techniques like 1H-NMR and 13C-NMR spectroscopy have been employed to confirm the structure of niflumic acid and its prodrugs. [, ]
Q7: What is known about the absorption and distribution of niflumic acid?
A: Niflumic acid is rapidly absorbed after oral administration, reaching peak plasma levels within 2–3 hours. [] It demonstrates a good affinity for synovial tissue, achieving concentrations comparable to plasma levels. [] Interestingly, niflumic acid exhibits significant placental transfer, raising concerns about potential fetal exposure. []
Q8: What are the primary metabolic pathways of niflumic acid?
A: Niflumic acid undergoes extensive metabolism, primarily in the liver. [, ] Major metabolic routes include glucuronidation and hydroxylation, leading to the formation of metabolites such as niflumic acid glucuronide, 4'-hydroxyniflumic acid, and 5-hydroxyniflumic acid. []
Q9: How is niflumic acid eliminated from the body?
A: Following metabolism, niflumic acid and its metabolites are excreted through both urine and feces, with the specific proportions varying between species. [] In humans, a significant portion of the administered dose is eliminated within the first 48 hours. []
Q10: What in vitro models have been used to study the effects of niflumic acid?
A10: Researchers have employed a variety of in vitro models, including:
- Cell lines: Human osteosarcoma cells (MG63) [], human bronchial epithelial cells (NCI-H292) [], and rat pituitary cells (AtT-20) []
- Isolated tissues: Rat aorta [], frog skeletal muscle sarcoplasmic reticulum vesicles [], and bovine retinal pigment epithelium-choroid explants []
Q11: What about in vivo studies? What animal models have been employed?
A11: In vivo studies have been conducted in various animal models, including:
- Rats: Carrageenan-induced paw edema model for anti-inflammatory activity [, ], thermal injury model to study lymphocyte responsiveness [, ], and spontaneously hypertensive rats (SHR) to investigate effects on ventricular arrhythmias. []
Q12: Has niflumic acid been evaluated in clinical trials?
A: Yes, clinical trials have been conducted to evaluate niflumic acid's efficacy in conditions like rheumatoid arthritis [, ] and acute tendinitis. []
Q13: What are the known toxicological concerns associated with niflumic acid?
A: Like many NSAIDs, niflumic acid can cause gastrointestinal side effects, including ulcers. [] Its use during pregnancy raises concerns due to potential fetal and neonatal adverse effects, particularly renal issues. []
Q14: Have any specific drug delivery strategies been explored for niflumic acid?
A: Yes, researchers have investigated prodrug approaches and novel formulations to enhance niflumic acid's therapeutic profile. For instance, morpholinoalkyl ester prodrugs have been synthesized to potentially improve solubility and reduce gastrointestinal irritation. [] Additionally, sustained-release niosomal dispersions of niflumic acid have been developed, aiming to achieve localized effects and improve patient compliance. []
Q15: What analytical techniques are commonly used for niflumic acid analysis?
A15: Various analytical methods are employed for niflumic acid quantification, including:
- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection, is widely used for the simultaneous determination of niflumic acid and its metabolites in biological samples like plasma. []
- UV-Vis spectrophotometry: This method, often combined with extraction techniques like ion-pair-based vortex-assisted dispersive liquid-liquid microextraction, offers a simple and cost-effective approach for niflumic acid analysis in milk and plasma samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


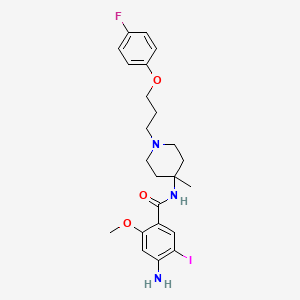
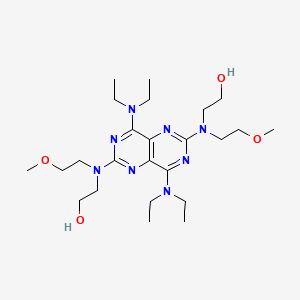
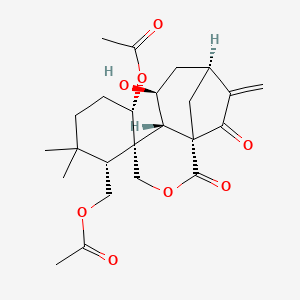
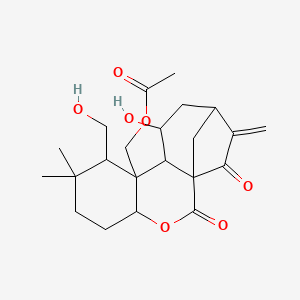
![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)
